Diundecylamine

Description

Properties

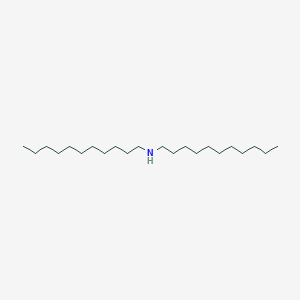

IUPAC Name |

N-undecylundecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47N/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGSHSILLGXYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCNCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333929 | |

| Record name | Diundecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16165-33-6 | |

| Record name | N-Undecyl-1-undecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16165-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diundecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIUNDECYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Thermodynamic and Kinetic Data for Diundecylamine Reactions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Diundecylamine, a secondary amine with two C11 alkyl chains, presents unique physicochemical properties that influence its reactivity. A thorough understanding of the thermodynamic and kinetic parameters governing its reactions is critical for applications ranging from organic synthesis to the assessment of drug substance stability and impurity formation. This guide provides a comprehensive overview of the core principles dictating the reactivity of diundecylamine, focusing on the well-documented N-nitrosation reaction as a primary case study. Due to the scarcity of specific experimental data for diundecylamine, this document synthesizes information from analogous long-chain secondary amines and provides detailed, field-proven methodologies for researchers to determine these critical parameters experimentally and computationally.

Introduction: The Scientific Imperative for Characterizing Diundecylamine Reactivity

Diundecylamine [(C₁₁H₂₃)₂NH] is a symmetrical secondary amine characterized by significant steric bulk and lipophilicity conferred by its two undecyl chains. In the context of pharmaceutical development, secondary amines are a common structural motif in active pharmaceutical ingredients (APIs) and are also potential impurities or degradants. Their propensity to react with nitrosating agents (e.g., nitrites present in excipients or as contaminants) to form potentially carcinogenic N-nitrosamines is a major concern for regulatory bodies and manufacturers.[1]

Therefore, quantifying the kinetics (the rate of reaction) and thermodynamics (the feasibility and energy profile of a reaction) is not merely an academic exercise. It is fundamental to:

-

Risk Assessment: Predicting the likelihood and rate of N-nitrosodiundecylamine formation under various conditions.[2]

-

Process Optimization: Designing synthetic routes that minimize unwanted side reactions.

-

Formulation Development: Selecting excipients and storage conditions that ensure the stability of an API containing a secondary amine moiety.

This guide will first explore the mechanistic and quantitative aspects of N-nitrosation, drawing on data from analogous amines to establish a predictive framework for diundecylamine. Subsequently, it will provide detailed experimental protocols for determining these parameters in your own laboratory.

A Case Study: The N-Nitrosation of Secondary Amines

The reaction between a secondary amine and a nitrosating agent, typically derived from nitrous acid (HNO₂) in acidic conditions, is the most critical transformation to consider from a drug safety perspective.[1]

The Reaction Mechanism

Under acidic conditions, nitrous acid forms various active nitrosating species, with dinitrogen trioxide (N₂O₃) often being a key reactant in moderately acidic aqueous solutions.[3] The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the amine nitrogen onto the electrophilic nitrosating agent.

The overall process can be visualized as follows:

Caption: General mechanism for the N-nitrosation of a secondary amine (R₂NH).

Thermodynamic Feasibility

Computational studies using Density Functional Theory (DFT) on a variety of secondary amines have consistently shown that the N-nitrosation reaction is thermodynamically highly favorable, with significantly negative Gibbs free energy (ΔG) values, often in the range of -15 to -22 kcal/mol.[2][4] This strong thermodynamic driving force means that if a secondary amine and a nitrosating agent are present under favorable conditions, the formation of the N-nitrosamine product is highly probable. The reaction is, for all practical purposes, irreversible.

Kinetic Profile: Predicting the Rate of Reaction

The rate law for nitrosation by N₂O₃ is typically second-order overall: Rate = k[R₂NH][HNO₂]²[2]

Table 1: Comparative Kinetic Data for N-Nitrosation of Various Secondary Amines (Illustrative)

| Amine | Structure | Activation Energy (ΔG‡, kcal/mol)¹ | Relative Rate Commentary |

| Dimethylamine (DMA) | (CH₃)₂NH | ~2.97 | Low steric hindrance, fast reaction. |

| Di-n-butylamine | (C₄H₉)₂NH | Higher than DMA | Increased steric bulk from butyl chains slows the reaction. |

| Dicyclohexylamine | (C₆H₁₁)₂NH | ~9.58 | Significant steric hindrance, leading to a much slower reaction. |

| Diundecylamine | (C₁₁H₂₃)₂NH | Predicted: > 9.0 | The long, bulky undecyl chains are expected to create significant steric hindrance, placing its reactivity closer to dicyclohexylamine than to smaller dialkylamines. The reaction is expected to be relatively slow. |

| ¹ Activation energies are sourced from computational DFT studies and serve as a strong indicator of relative reactivity.[2][4] |

Expertise & Experience Insight: The two C11 chains on diundecylamine create a sterically crowded environment around the nitrogen atom. This "umbrella" effect hinders the approach of the nitrosating agent (N₂O₃). Consequently, we can confidently predict that the activation energy for N-nitrosation of diundecylamine will be on the higher end for aliphatic secondary amines, resulting in a slower reaction rate compared to less hindered amines like diethylamine or dipropylamine.

Experimental Protocols for Data Generation

To move from prediction to quantification, direct experimental measurement is essential. The following sections provide self-validating, step-by-step protocols for determining the kinetic and thermodynamic parameters for a reaction involving diundecylamine.

Protocol: Kinetic Analysis via Stopped-Flow Spectroscopy

For reactions with half-lives in the millisecond to second range, stopped-flow spectroscopy is the gold standard.[5][6] It allows for the rapid mixing of reactants and immediate monitoring of changes in absorbance or fluorescence.[7][8]

Objective: To determine the rate constant (k) for the reaction of diundecylamine with a given reactant.

Caption: Experimental workflow for a stopped-flow kinetic analysis.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of diundecylamine in a suitable solvent/buffer system. Due to its lipophilicity, a co-solvent system (e.g., ethanol/water) may be necessary.

-

Prepare a stock solution of the nitrosating agent (e.g., sodium nitrite in an acidic buffer of defined pH).

-

Causality: One reactant must be in significant excess (e.g., 10-fold or higher) to establish pseudo-first-order conditions. This simplifies the data analysis by making the rate appear dependent on only the limiting reactant's concentration.[9]

-

-

Instrument Setup:

-

Load the diundecylamine solution into Syringe A and the nitrosating agent solution into Syringe B of the stopped-flow instrument.

-

Set the spectrometer to the wavelength of maximum absorbance change (λ_max) for a reactant or product. This must be determined beforehand by running full spectra.

-

Ensure the system is thermostatted to the desired reaction temperature. Reaction rates are highly temperature-dependent.[10]

-

-

Data Acquisition:

-

Initiate the drive mechanism. The syringes will rapidly inject the solutions into the mixing chamber, and the mixture flows into the observation cell.

-

When the stop syringe is filled, the flow halts, and the instrument's trigger starts recording the absorbance at λ_max as a function of time.[6]

-

Collect data for several half-lives of the reaction. Repeat the experiment multiple times for reproducibility.

-

-

Data Analysis:

-

Plot Absorbance vs. Time.

-

Fit the resulting curve to the appropriate integrated rate law. For a pseudo-first-order reaction, this will be a single exponential decay function: A(t) = A_∞ + (A_₀ - A_∞)e^(-k_obs*t).

-

The observed rate constant, k_obs, is obtained from the fit.

-

Repeat the experiment at different concentrations of the excess reactant. A plot of k_obs versus the concentration of the excess reactant will yield a straight line with a slope equal to the true second-order rate constant, k.

-

Protocol: Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a chemical reaction or binding event in real-time. This provides a complete thermodynamic profile in a single experiment.[11][12][13]

Objective: To determine the enthalpy (ΔH), entropy (ΔS), Gibbs free energy (ΔG), and binding affinity (K_A) for a reaction involving diundecylamine.

Caption: Experimental workflow for an Isothermal Titration Calorimetry (ITC) analysis.

Methodology:

-

Solution Preparation:

-

Prepare precisely known concentrations of diundecylamine and the binding partner/reactant in identical buffer solutions.

-

Trustworthiness: Using dialyzed or meticulously matched buffers is critical. Any mismatch in buffer composition between the syringe and the cell will generate heats of dilution, creating artifacts that corrupt the data.

-

Degas all solutions thoroughly to prevent air bubbles from interfering with the measurement.

-

-

Instrument Setup:

-

Fill the sample cell with the diundecylamine solution and the injection syringe with the solution of the other reactant.

-

Place the instrument in an environment with stable temperature and allow it to equilibrate to the desired experimental temperature.

-

-

Titration Experiment:

-

A series of small, precisely controlled injections (e.g., 2-10 μL) of the reactant from the syringe into the sample cell is initiated.

-

After each injection, the instrument's feedback system measures the power required to maintain zero temperature difference between the sample and reference cells. This power is directly proportional to the heat change of the reaction.[14]

-

The injections continue until the reaction reaches saturation (i.e., the diundecylamine in the cell is fully bound/reacted), at which point subsequent injections only produce the small heat of dilution.

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

-

The area under each peak is integrated to calculate the heat change per mole of injectant.

-

This integrated data is plotted against the molar ratio of the two reactants.

-

This binding isotherm is then fit to a suitable binding model (e.g., a one-site binding model), which directly yields the key thermodynamic parameters:

-

ΔH (Enthalpy): The fitted height of the isotherm.

-

K_A (Association Constant): The steepness of the curve. K_D (dissociation constant) is 1/K_A.

-

n (Stoichiometry): The molar ratio at the inflection point.

-

From these, ΔG (Gibbs Free Energy) and ΔS (Entropy) are calculated using the fundamental equation: ΔG = -RTln(K_A) = ΔH - TΔS.[12]

-

-

Conclusion and Future Outlook

While specific thermodynamic and kinetic data for diundecylamine reactions remain to be published extensively, a robust predictive framework can be established based on its structural properties and data from analogous secondary amines. The N-nitrosation reaction, a critical process in pharmaceutical safety, is thermodynamically favorable but likely kinetically hindered by the significant steric bulk of the undecyl chains.

For researchers and drug development professionals requiring precise quantitative data, this guide provides the authoritative experimental blueprints. The application of stopped-flow spectroscopy for kinetics and isothermal titration calorimetry for thermodynamics offers a direct and reliable path to fully characterizing the reactivity of diundecylamine. These empirical data, potentially supplemented by computational DFT modeling, will empower scientists to make informed decisions in process development, formulation design, and regulatory risk assessment.

References

-

García-Rodeja, Y., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers (Basel). Available at: [Link]

-

Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. organic-chemistry.org. Available at: [Link]

-

Gomez-Bombarelli, R., et al. (2023). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square. Available at: [Link]

-

FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. freethinktech.com. Available at: [Link]

-

Zeng, T., et al. (2021). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology. Available at: [Link]

-

Wikipedia. Stopped-flow. en.wikipedia.org. Available at: [Link]

-

TA Instruments. Isothermal Titration Calorimetry (ITC). tainstruments.com. Available at: [Link]

-

Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. Available at: [Link]

-

Agilent Technologies. (2014). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. agilent.com. Available at: [Link]

-

Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). cmi.hms.harvard.edu. Available at: [Link]

-

Journal of New Developments in Chemistry. Reaction Kinetics. openaccesspub.org. Available at: [Link]

Sources

- 1. freethinktech.com [freethinktech.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 5. Stopped-flow - Wikipedia [en.wikipedia.org]

- 6. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 7. agilent.com [agilent.com]

- 8. biologic.net [biologic.net]

- 9. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]

- 10. openaccesspub.org [openaccesspub.org]

- 11. researchgate.net [researchgate.net]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 14. tainstruments.com [tainstruments.com]

Diundecylamine as a Nanoparticle Capping Agent: A Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of nanoscience and drug delivery, the precise control of nanoparticle synthesis is paramount. Capping agents are critical molecular tools that direct nanoparticle formation, ensure stability, and impart specific functionalities. Diundecylamine, a secondary amine with long alkyl chains, has emerged as a highly effective capping agent, particularly for the synthesis of metallic and semiconductor nanocrystals such as perovskite quantum dots. Its efficacy stems from a multi-faceted mechanism of action that combines surface coordination chemistry with robust steric stabilization. This guide provides a detailed exploration of the core principles governing the action of diundecylamine, offering field-proven insights into its role in controlling nanoparticle size, shape, and dispersibility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Molecular Architecture of Diundecylamine: A Blueprint for Function

Diundecylamine [(C₁₁H₂₃)₂NH] is a secondary amine characterized by a central nitrogen atom bonded to two eleven-carbon undecyl chains. This structure is the key to its function as a capping agent.

-

The Nitrogen Headgroup: The nitrogen atom possesses a lone pair of electrons, making it a Lewis base. This allows it to donate electron density and form a coordinate bond with electron-deficient atoms (Lewis acids) on the surface of a growing nanocrystal.[1] This is the primary anchoring mechanism.

-

The Twin Alkyl Chains: The two long, flexible, and non-polar undecyl chains are crucial for stabilization. Their significant steric bulk prevents nanoparticles from approaching each other too closely, thereby inhibiting aggregation.[2][3] Furthermore, their hydrophobic nature dictates the solubility of the capped nanoparticles, making them readily dispersible in non-polar organic solvents.[4][5]

The Core Mechanism of Action: A Synergy of Forces

The role of diundecylamine is not merely to coat the nanoparticle but to actively direct its formation and ensure its long-term stability. This is achieved through a combination of chemical bonding and physical repulsion.

Surface Binding via Coordination Chemistry

The foundational interaction between diundecylamine and a nanoparticle is a Lewis acid-base reaction.[1] During nanoparticle synthesis, the surface of the nascent crystal is rich in metal cations that have empty orbitals, rendering them Lewis acidic. The electron-rich nitrogen atom of diundecylamine acts as a Lewis base, donating its lone pair to form a coordinate covalent bond with these surface metal sites.[6] This binding passivates the surface, preventing uncontrolled growth and aggregation.

Caption: Lewis acid-base interaction between diundecylamine and a nanoparticle surface.

Steric Stabilization: A Physical Shield

Once anchored to the surface, the long undecyl chains of diundecylamine extend into the surrounding solvent, forming a protective corona.[4] When two such capped nanoparticles approach each other, these alkyl chains begin to interpenetrate. This process is entropically unfavorable and creates a strong repulsive force, known as steric hindrance, which keeps the particles well-dispersed and prevents agglomeration.[2][7] This physical barrier is a key factor in the long-term colloidal stability of the nanoparticle suspension.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fundamental studies on the synthesis of supported metal nanoparticles: steric hindrance and coordination effects of anionic stabilizers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 4. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Diundecylamine and Its Analogs: A Technical Guide for Researchers

A Senior Application Scientist's Perspective on Emerging Research Frontiers

Author's Note: The subject of this guide, Diundecylamine, is not a commonly cataloged or extensively researched chemical entity. Scientific literature and commercial availability predominantly feature its close structural analog, Didodecylamine . Therefore, this guide will focus on the known properties and applications of didodecylamine and other long-chain secondary amines to project potential and unexplored research avenues for diundecylamine. For the purpose of this document, "diundecylamine" will be considered as a secondary amine with two C11 alkyl chains, and its potential applications will be extrapolated from the established knowledge of similar molecules.

Introduction: The Untapped Potential of Long-Chain Secondary Amines

In the vast landscape of chemical compounds, long-chain aliphatic amines have carved a niche as versatile molecules with a wide array of applications, from industrial processes to advanced materials and therapeutics. While primary amines like dodecylamine have been extensively studied, their secondary counterparts, such as didodecylamine, offer unique steric and electronic properties that open up new avenues for research and development. This guide provides a comprehensive overview of potential research areas for diundecylamine and its analogs, aimed at researchers, scientists, and drug development professionals. By exploring established applications of similar compounds, we can illuminate the path forward for innovative research in this promising area.

Physicochemical Properties: The Foundation for Application

A thorough understanding of the physicochemical properties of diundecylamine is the bedrock for predicting its behavior and designing novel applications. While experimental data for diundecylamine is scarce, we can extrapolate its properties from its close homolog, didodecylamine.

| Property | Didodecylamine (C24H51N) | Dodecylamine (C12H27N) | Reference |

| Molar Mass | 353.68 g/mol | 185.35 g/mol | [1] |

| Boiling Point | Not available | 247-249 °C | [1] |

| Melting Point | Not available | 27-29 °C | [1] |

| Density | Not available | 0.806 g/mL at 25°C | [1] |

| Structure | Secondary Amine | Primary Amine | [1] |

| Solubility | Insoluble in water | Insoluble in water | [1] |

The long, twin alkyl chains of diundecylamine would render it highly hydrophobic, with a bulky steric profile due to the secondary amine structure. These characteristics are central to its potential applications as a surfactant, corrosion inhibitor, and building block for complex molecular architectures.

Core Research Area 1: Advanced Materials and Nanotechnology

The unique molecular structure of diundecylamine makes it a compelling candidate for the synthesis and functionalization of advanced materials, particularly at the nanoscale.

Nanoparticle Synthesis and Stabilization

Long-chain amines are crucial as capping agents in the synthesis of nanoparticles, controlling their growth, preventing agglomeration, and determining their final properties.[1] While dodecylamine (a primary amine) has been widely used, the secondary amine structure of diundecylamine offers distinct advantages.[1]

Causality behind Experimental Choices: The lone pair of electrons on the nitrogen atom can coordinate to the surface of metal nanoparticles, providing a stabilizing layer. The two long alkyl chains of diundecylamine would create a significant steric barrier, potentially offering superior stabilization and size control compared to primary amines.[1] This increased steric hindrance could be particularly beneficial in preventing Oswald ripening and maintaining long-term colloidal stability.

Potential Research Directions:

-

Comparative Studies: Systematically compare the efficacy of diundecylamine with primary amines (e.g., undecylamine) and other secondary amines (e.g., didodecylamine) in the synthesis of various nanoparticles (e.g., gold, silver, quantum dots). Key parameters to investigate would be particle size distribution, morphology, and long-term stability.

-

Solvent Effects: Investigate the role of different solvents on the coordinating and stabilizing properties of diundecylamine during nanoparticle synthesis.

-

Functionalization: Explore the use of diundecylamine-capped nanoparticles as platforms for further functionalization, for instance, by attaching targeting ligands for biomedical applications.

Experimental Protocol: Synthesis of Palladium Nanoparticles (Adapted for Diundecylamine)

This protocol is adapted from a known procedure for synthesizing ultrasmall palladium nanoparticles using dodecylamine and can be modified for comparative studies with diundecylamine.[1]

-

In a three-neck flask, dissolve Palladium(II) acetylacetonate in toluene.

-

Add diundecylamine to the solution and stir under an inert atmosphere.

-

Heat the mixture to 80°C.

-

Slowly inject a solution of a reducing agent (e.g., hydrazine hydrate) in toluene.[1]

-

Maintain the reaction at 80°C for 1 hour.[1]

-

Cool the reaction to room temperature.

-

Precipitate the nanoparticles by adding ethanol and collect them by centrifugation.[1]

-

Wash the nanoparticles multiple times with ethanol and dry under vacuum.[1]

Workflow for Nanoparticle Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of diundecylamine-capped nanoparticles.

Self-Assembled Monolayers (SAMs)

The amphiphilic nature of diundecylamine makes it an ideal candidate for forming self-assembled monolayers on various substrates. The amine head group can interact with the surface, while the long alkyl chains orient themselves to form a densely packed, hydrophobic layer.[2][3]

Causality behind Experimental Choices: The formation of SAMs is driven by the interplay of head-group-substrate interactions and van der Waals interactions between the alkyl chains. The secondary amine head group of diundecylamine would offer a different binding geometry and interaction strength compared to primary amines or thiols, potentially leading to novel monolayer structures and properties.

Potential Research Directions:

-

Substrate Specificity: Investigate the self-assembly of diundecylamine on a variety of substrates, including gold, silicon, and mica, to understand the influence of the substrate on monolayer formation and ordering.

-

Electrochemical Properties: Characterize the electrochemical properties of diundecylamine SAMs, such as their ability to block electron transfer, which is crucial for applications in sensors and corrosion protection.

-

Mixed Monolayers: Explore the formation of mixed SAMs by co-adsorbing diundecylamine with other molecules to create surfaces with tunable properties.

Core Research Area 2: Industrial Applications

The robust chemical nature and surface-active properties of diundecylamine suggest its utility in several industrial processes.

Corrosion Inhibition

Long-chain amines are effective corrosion inhibitors for metals in acidic environments.[4][5] They function by adsorbing onto the metal surface and forming a protective barrier that inhibits both anodic and cathodic reactions.[4]

Mechanism of Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by diundecylamine.

Potential Research Directions:

-

Comparative Efficiency: Evaluate the corrosion inhibition efficiency of diundecylamine on different metals and alloys (e.g., mild steel, aluminum) in various acidic and saline environments.

-

Synergistic Effects: Investigate potential synergistic effects by combining diundecylamine with other corrosion inhibitors, such as quaternary ammonium salts or fatty acids.[6]

-

High-Temperature Applications: Assess the performance of diundecylamine as a corrosion inhibitor under high-temperature and high-pressure conditions, relevant to the oil and gas industry.

Solvent Extraction and Phase Transfer Catalysis

The lipophilic nature of diundecylamine makes it a suitable extractant for separating metal ions from aqueous solutions.[7] Furthermore, its ability to form ion pairs can be exploited in phase transfer catalysis.

Causality behind Experimental Choices: In solvent extraction, the amine can form a neutral ion-pair complex with a metal anion, which is then soluble in an organic solvent.[7] In phase transfer catalysis, the amine can transport a reactant from an aqueous phase to an organic phase where the reaction occurs.

Potential Research Directions:

-

Selective Metal Extraction: Investigate the selectivity of diundecylamine for the extraction of valuable or toxic metals from complex aqueous mixtures.

-

Novel Phase Transfer Catalyst: Explore the use of diundecylamine and its quaternary ammonium derivatives as phase transfer catalysts for various organic reactions.

-

Ionic Liquids: Study the potential of diundecylamine as a component in the formulation of novel ionic liquids for "green" solvent extraction processes.

Mineral Flotation

Long-chain amines are used as collectors in the flotation of various minerals.[8][9] They selectively adsorb onto the surface of specific minerals, rendering them hydrophobic and allowing them to be separated from the gangue.

Potential Research Directions:

-

Selective Flotation: Evaluate the performance of diundecylamine as a collector for the flotation of specific minerals, such as silicates or phosphates.

-

Mixed Collector Systems: Investigate the use of diundecylamine in combination with other reagents, like fatty acids, to enhance flotation efficiency and selectivity.[8]

Core Research Area 3: Drug Development and Life Sciences

The unique properties of diundecylamine also present exciting opportunities in the field of drug development and life sciences.

Intermediate for Lipid Nanoparticle (LNP) Synthesis

Didodecylamine is known to be an intermediate in the synthesis of lipids for LNPs, which are at the forefront of drug delivery, particularly for nucleic acid-based therapeutics like mRNA vaccines.[1]

Potential Research Directions:

-

Novel Lipid Synthesis: Utilize diundecylamine as a building block for the synthesis of a library of novel cationic or ionizable lipids for LNP formulation.

-

Structure-Activity Relationship: Investigate how the structure of diundecylamine-derived lipids influences the physicochemical properties of LNPs (e.g., size, zeta potential, encapsulation efficiency) and their biological activity (e.g., transfection efficiency, toxicity).

-

Targeted Delivery: Explore the conjugation of targeting moieties to diundecylamine-based lipids to achieve tissue-specific drug delivery.

Logical Relationship in LNP Development

Caption: Logical progression for the development of diundecylamine-based lipid nanoparticles.

Analytical Methodologies: A Prerequisite for Robust Research

Reliable and validated analytical methods are essential for the accurate quantification and characterization of diundecylamine in various matrices.

| Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Considerations | Reference |

| GC-MS | Gas Chromatography separates volatile compounds, which are then detected by Mass Spectrometry. | 1 - 10 ng/mL | 5 - 50 ng/mL | Suitable for thermally stable and volatile compounds. Derivatization may be required to improve volatility and peak shape. | [10] |

| LC-MS/MS | Liquid Chromatography separates compounds in a liquid mobile phase, followed by tandem Mass Spectrometry detection. | 0.1 - 5 ng/mL | 0.5 - 20 ng/mL | High sensitivity and selectivity. | [10] |

Experimental Protocol: GC-MS Analysis of Didodecylamine (Adaptable for Diundecylamine)

This method is suitable for the quantification of didodecylamine, potentially after derivatization to improve its chromatographic properties.[10]

-

Sample Preparation (Derivatization with Acetic Anhydride):

-

To 1 mL of the sample solution containing didodecylamine, add 100 µL of acetic anhydride and 50 µL of pyridine.[10]

-

Vortex the mixture and heat at 60°C for 30 minutes.

-

After cooling, add 1 mL of n-hexane and 1 mL of water.

-

Vortex and centrifuge. Collect the upper organic layer for GC-MS analysis.

-

-

GC-MS Conditions:

-

Column: A suitable non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.[10]

-

Injection Mode: Splitless.

-

Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized didodecylamine.[10]

-

Toxicology and Environmental Considerations

A critical aspect of developing new applications for any chemical is a thorough evaluation of its toxicological profile and environmental impact. Long-chain amines and their derivatives, such as quaternary ammonium compounds, can exhibit aquatic toxicity.[11][12]

Potential Research Directions:

-

Cytotoxicity Studies: Evaluate the in vitro cytotoxicity of diundecylamine and its derivatives in relevant cell lines.

-

Ecotoxicology: Assess the acute and chronic toxicity of diundecylamine to aquatic organisms.

-

Biodegradability: Determine the biodegradability of diundecylamine under various environmental conditions to understand its persistence.

Conclusion: A Call for Exploratory Research

While direct research on diundecylamine is limited, the established and emerging applications of its close analog, didodecylamine, and other long-chain secondary amines provide a compelling roadmap for future investigations. The unique structural features of diundecylamine—its secondary amine head group and twin C11 alkyl chains—position it as a promising candidate for innovation in materials science, industrial processes, and drug delivery. This guide has outlined several potential research avenues, from fundamental studies of its physicochemical properties to the development of advanced technological applications. It is our hope that this technical overview will inspire and equip researchers to unlock the full potential of this intriguing class of molecules.

References

-

Didodecylamine | C24H51N | CID 18157 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing). Royal Society of Chemistry. [Link]

-

2-Dodecylaminopyridine assisted solvent extraction system for selective separation of rhodium (III) ion-pair - Journal of Materials and Environmental Science. University of Mohammed Premier. [Link]

-

Evaluation of a mixed collector made of dodecylamine and fatty acids in the direct flotation of iron ore tailings - Tecnologia em Metalurgia, Materiais e Mineração. ABM. [Link]

-

Self-assembly behavior and monolayer characteristics of dodecylamine on Au (111) surface. Journal of Electroanalytical Chemistry. [Link]

-

Inhibition Effect of Dodecylamine on Carbon Steel Corrosion in Hydrochloric Acid Solution. International Journal of Electrochemical Science. [Link]

-

The Effect of Particle Size and Dodecylamine Concentration on the Flotation of Lepidolite in Alkaline Medium - MDPI. MDPI. [Link]

-

Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Corrosion Inhibition Study of Dodecylamine as long Chain Amine Corrosion Inhibitor for Mild Steel in Hydrochloric Acid Solution - Academia.edu. Academia.edu. [Link]

-

Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Solvent extraction of molybdenum (VI), tungsten (VI) and rhenium (VII) by diisododecylamine from leach liquors - ResearchGate. ResearchGate. [Link]

-

Self-Assembled Monolayer Structures of Hexadecylamine on Cu Surfaces: Density-Functional Theory - ResearchGate. ResearchGate. [Link]

-

Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds | Open Access Journals - Research and Reviews. Research & Reviews. [Link]

-

The impact of aromatic amines on the environment: risks and damages - PubMed. National Center for Biotechnology Information. [Link]

-

Solvent extraction determination of metals with high molecular weight secondary amine - International Journal of Chemical Studies. . [Link]

-

Synergistic Inhibition Effects of Octadecylamine and Tetradecyl Trimethyl Ammonium Bromide on Carbon Steel Corrosion in the H 2 S and CO 2 Brine Solution - ResearchGate. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tus.elsevierpure.com [tus.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Corrosion Inhibition Study of Dodecylamine as long Chain Amine Corrosion Inhibitor for Mild Steel in Hydrochloric Acid Solution [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. tecnologiammm.com.br [tecnologiammm.com.br]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging Diundecylamine in Advanced Nanoparticle Synthesis

Introduction: The Strategic Advantage of Diundecylamine in Nanocrystal Engineering

In the landscape of nanomaterial synthesis, the choice of surface ligands is a critical parameter that dictates the size, shape, stability, and ultimately, the function of the resulting nanoparticles.[1] While primary long-chain alkylamines, such as dodecylamine and oleylamine, have been extensively used as capping and stabilizing agents, the exploration of secondary amines like diundecylamine (DDA) opens new avenues for precise control over nanocrystal formation.[2][3]

Diundecylamine, a secondary amine with two C11 alkyl chains, presents a unique molecular architecture compared to its primary amine counterparts.[3] This structural difference—specifically the increased steric bulk around the nitrogen atom—imparts distinct electronic and steric effects during nanoparticle nucleation and growth. These effects can be strategically harnessed to achieve desired morphologies and enhanced properties, from the ultrapure green emission of perovskite nanocrystals to the stabilization of metallic nanoparticles.[4] This guide provides an in-depth analysis of DDA's mechanism of action and delivers field-proven protocols for its application, designed for researchers and professionals in materials science and drug development.

The Causality of Control: Mechanism of Diundecylamine Action

The efficacy of diundecylamine in nanoparticle synthesis stems from its dual role as a dynamic capping agent and a robust steric stabilizer. Its behavior is governed by the interplay between the coordinating amine headgroup and the bulky, non-polar alkyl tails.

-

Binding and Nucleation Control: The lone pair of electrons on the nitrogen atom in diundecylamine coordinates to metal or metal halide precursors on the nanoparticle surface.[3] However, the presence of two long alkyl chains creates significant steric hindrance. This increased bulk, compared to a primary amine, can moderate the binding kinetics. This moderation is crucial during the initial stages of nucleation, influencing the growth rate and preventing uncontrolled aggregation, which is essential for achieving monodispersity.

-

Shape-Directing and Passivation: The differential binding affinity of the amine group to various crystallographic facets of a growing nanocrystal allows DDA to act as a shape-directing agent.[5] By selectively passivating certain surfaces, it can encourage growth along specific axes, leading to anisotropic structures like nanorods or nanocubes.[6] The bulky nature of DDA provides a dense, passivating layer that effectively shields the nanoparticle core, preventing Oswald ripening and degradation.

-

Steric Stabilization: Once formed, the long alkyl chains of the DDA molecules extend into the solvent, creating a repulsive steric barrier.[7][8] This barrier is fundamental to preventing the nanoparticles from agglomerating in solution, ensuring long-term colloidal stability, which is a prerequisite for most applications.[7]

Below is a diagram illustrating the stabilization mechanism of diundecylamine on a nanoparticle surface.

Caption: Diundecylamine (DDA) stabilizing a nanoparticle core.

Application Protocol 1: Synthesis of Ultrapure Green-Emitting Perovskite Nanocrystals

This protocol details a method for synthesizing highly luminescent formamidinium lead bromide (FAPbBr₃) nanocrystals (NCs) using diundecylamine as a shorter, alternative ligand to oleylamine, resulting in superior optoelectronic properties.[4]

Rationale

Traditional long-chain ligands like oleylamine can impede charge transport in optoelectronic devices.[2] The use of the shorter C11 chains of diundecylamine can lead to a higher photoluminescence quantum yield (PLQY) and an ultrapure green emission with a very narrow full width at half maximum (FWHM), making these NCs ideal for display technologies.[4]

Materials and Equipment

-

Lead(II) bromide (PbBr₂)

-

Formamidinium bromide (FABr)

-

Diundecylamine (DDA)

-

Oleic acid (OA)

-

1-octadecene (ODE)

-

Toluene (anhydrous)

-

Methyl acetate (anti-solvent)

-

Three-neck round-bottom flask, heating mantle with temperature controller, condenser, Schlenk line, magnetic stirrer, syringes, centrifuge.

Step-by-Step Methodology

-

Precursor Preparation:

-

In a 50 mL three-neck flask, combine PbBr₂ (0.2 mmol), diundecylamine (0.5 mL), oleic acid (0.5 mL), and 1-octadecene (5 mL).

-

Causality: DDA and oleic acid act as co-ligands to form a stable lead precursor complex, while ODE serves as a high-boiling point, non-coordinating solvent.

-

-

Degassing and Heating:

-

Attach the flask to a Schlenk line and degas under vacuum at 120 °C for 30 minutes to remove water and oxygen, which can quench luminescence.

-

Switch to an inert atmosphere (e.g., Argon) and increase the temperature to 160 °C.

-

-

Precursor Injection:

-

Separately, dissolve FABr (0.2 mmol) in 1 mL of dimethylformamide (DMF) by gentle heating and sonication. This is the injection solution.

-

Rapidly inject the hot FABr solution into the vigorously stirring reaction flask.

-

Causality: The rapid injection promotes a burst of nucleation, leading to the formation of uniformly sized nanocrystals. The high temperature facilitates crystal growth.

-

-

Growth and Quenching:

-

Allow the reaction to proceed for 5-10 minutes at 160 °C. The solution will turn a bright green color, indicating the formation of FAPbBr₃ NCs.

-

Quench the reaction by placing the flask in an ice-water bath to rapidly cool it down, arresting further crystal growth.

-

-

Purification:

-

Add 10 mL of methyl acetate to the crude solution. This will cause the nanocrystals to precipitate.

-

Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.

-

Causality: Purification is essential to remove unreacted precursors and excess ligands, which can negatively impact the optical properties and stability of the NCs.[4]

-

Re-disperse the nanocrystal pellet in 5 mL of anhydrous toluene. Repeat the precipitation and centrifugation step one more time for a clean product.

-

-

Storage:

-

Disperse the final purified pellet in a minimal amount of anhydrous toluene and store in a sealed vial under an inert atmosphere in the dark.

-

Expected Results & Characterization

| Parameter | Expected Outcome | Characterization Method |

| Emission Peak | ~530 nm (Ultrapure Green) | Photoluminescence Spectroscopy |

| FWHM | < 20 nm | Photoluminescence Spectroscopy |

| PLQY | > 95% | Integrating Sphere Measurement |

| Morphology | Cubic | Transmission Electron Microscopy (TEM) |

| Size | 8-12 nm | Transmission Electron Microscopy (TEM) |

Application Protocol 2: Synthesis of Diundecylamine-Capped Palladium Nanoparticles

This protocol is adapted from established methods for synthesizing ultrasmall metallic nanoparticles and modified for the use of diundecylamine.[7][9] DDA-capped palladium nanoparticles are of significant interest for applications in catalysis.[7]

Rationale

The synthesis is conducted in a non-aqueous, oxygen-free environment to prevent the oxidation of the palladium core.[7] Diundecylamine serves as the capping ligand to control particle size and prevent agglomeration, yielding well-dispersed, predominantly metallic palladium nanoparticles soluble in organic solvents.[7][9] The greater steric hindrance of DDA compared to primary amines is expected to yield smaller, highly monodisperse nanoparticles.

Materials and Equipment

-

Palladium(II) acetylacetonate [Pd(acac)₂]

-

Diundecylamine (DDA)

-

tert-Butylamine borane complex

-

Benzene (anhydrous)

-

Methanol (for precipitation)

-

Schlenk line, round-bottom flask, magnetic stirrer, syringes, centrifuge.

Experimental Workflow Diagram

Sources

- 1. faculty.unist.ac.kr [faculty.unist.ac.kr]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Making sense of the mayhem behind shape control in the synthesis of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacterial synthesis of anisotropic gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

The Untapped Potential of Diundecylamine in Organometallic Catalysis: Application Notes and Protocols

Introduction: Beyond the Archetypal Ligand

In the vast landscape of organometallic catalysis, the choice of ancillary ligands and additives is paramount to achieving desired reactivity, selectivity, and efficiency. While a significant body of research has focused on phosphines, N-heterocyclic carbenes (NHCs), and primary amines, the potential of sterically hindered secondary amines, such as diundecylamine, remains a largely underexplored frontier. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into the prospective applications of diundecylamine in organometallic catalysis. Drawing upon established principles of catalysis and analogous systems, we will delineate the theoretical framework for its utility, propose detailed experimental protocols for its evaluation, and offer a forward-looking perspective on its potential to unlock novel catalytic transformations.

Diundecylamine, with its two long C11 alkyl chains, possesses a unique combination of steric bulk and electronic properties. The long alkyl chains can create a lipophilic pocket around a metal center, potentially influencing substrate selectivity and catalyst stability. Furthermore, as a secondary amine, it can function as a ligand, a proton shuttle, or a base, roles that are critical in numerous catalytic cycles.[1] This guide will not only summarize the known roles of analogous secondary amines but will also extrapolate these functions to diundecylamine, providing a roadmap for its systematic investigation.

Part 1: Prospective Roles of Diundecylamine in Catalytic Systems

The multifaceted nature of amines allows them to participate in organometallic reactions in several key capacities. The unique structural attributes of diundecylamine suggest its potential utility in the following areas:

As a Sterically Demanding Ligand in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[2][3] The nature of the ligand employed is crucial in modulating the activity of the palladium catalyst.[4] While phosphine ligands have been extensively studied, bulky amine ligands are emerging as viable alternatives.

The large steric footprint of diundecylamine could favor the formation of monoligated palladium species, which are often the active catalytic species in cross-coupling reactions.[4] This can promote facile oxidative addition and reductive elimination steps. Furthermore, the electron-donating nature of the amine can enhance the electron density at the metal center, influencing its reactivity.

Causality behind Experimental Choices: The choice of a bulky secondary amine like diundecylamine is predicated on the hypothesis that its steric hindrance will accelerate the catalytic cycle by promoting the formation of highly reactive, low-coordinate metal intermediates.[4] The long alkyl chains are also expected to enhance the solubility of the catalyst in non-polar organic solvents, which are commonly used in these reactions.

Part 2: Detailed Application Notes and Experimental Protocols

This section provides detailed protocols for evaluating the efficacy of diundecylamine in key organometallic transformations. These protocols are designed as self-validating systems, with clear steps and analytical checkpoints.

Protocol: Screening Diundecylamine as a Ligand in a Model Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp2)-C(sp2) bonds. This protocol outlines a general procedure to assess the performance of diundecylamine as a ligand in this reaction.

Objective: To determine the effectiveness of diundecylamine as a ligand in the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

Materials:

-

Palladium(II) acetate (Pd(OAc)2)

-

Diundecylamine

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K2CO3)

-

Toluene (anhydrous)

-

Internal standard (e.g., dodecane)

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Experimental Protocol:

-

Catalyst Pre-formation (Optional but Recommended):

-

In a glovebox or under an inert atmosphere, add Pd(OAc)2 (1 mol%) and diundecylamine (2-4 mol%) to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 30 minutes. The formation of a palladium-amine complex may be observed by a color change.

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst (or to a new flask containing Pd(OAc)2 and diundecylamine), add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the internal standard (e.g., dodecane, 0.5 mmol).

-

Add a further 4 mL of anhydrous toluene to the flask.

-

-

Reaction Execution:

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC-MS or LC-MS.

-

-

Work-up and Analysis:

-

After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

-

Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Determine the yield of the product (4-methyl-1,1'-biphenyl) by quantitative analysis using the internal standard.

-

Data Presentation:

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 (1) | Diundecylamine (2) | K2CO3 | Toluene | 100 | 24 | To be determined |

| 2 | Pd(OAc)2 (1) | (No Ligand) | K2CO3 | Toluene | 100 | 24 | To be determined |

| 3 | Pd(OAc)2 (1) | PPh3 (2) | K2CO3 | Toluene | 100 | 24 | To be determined |

Table 1: Example of a data table for screening diundecylamine in a Suzuki-Miyaura coupling reaction.

As a Stabilizing Agent for Palladium Nanoparticles

Long-chain primary amines, such as dodecylamine, have been successfully employed as capping agents to synthesize and stabilize ultrasmall metallic palladium nanoparticles.[5][6] These nanoparticles are highly active catalysts in various reactions, including hydrogenations and cross-couplings.[5] The two long undecyl chains of diundecylamine could provide excellent steric stabilization to prevent nanoparticle aggregation, while the amine headgroup coordinates to the palladium surface.

Causality behind Experimental Choices: The use of diundecylamine as a capping agent is based on the principle that the long, flexible alkyl chains will create a protective organic layer around the nanoparticles, ensuring their dispersion in organic solvents and preventing loss of catalytic activity due to agglomeration.[5] The synthesis is typically carried out under inert conditions to prevent oxidation of the palladium nanoparticles.[5]

Protocol: Synthesis of Diundecylamine-Stabilized Palladium Nanoparticles

Objective: To synthesize diundecylamine-stabilized palladium nanoparticles (PdNPs) for use in catalysis.

Materials:

-

Palladium(II) acetylacetonate (Pd(acac)2)

-

Diundecylamine

-

Borane tert-butylamine complex

-

Toluene (anhydrous)

-

Methanol

Experimental Protocol:

-

Synthesis:

-

In a Schlenk flask under an inert atmosphere, dissolve Pd(acac)2 (0.1 mmol) and diundecylamine (1.0 mmol) in anhydrous toluene (10 mL).

-

Stir the solution at room temperature until the palladium precursor is fully dissolved.

-

In a separate flask, dissolve borane tert-butylamine complex (0.5 mmol) in anhydrous toluene (5 mL).

-

Rapidly inject the reducing agent solution into the palladium precursor solution with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 12 hours. A color change to dark brown or black indicates the formation of PdNPs.

-

-

Isolation and Purification:

-

Precipitate the diundecylamine-stabilized PdNPs by adding methanol (40 mL) to the reaction mixture.

-

Isolate the nanoparticles by centrifugation (e.g., 4000 rpm for 10 minutes).

-

Decant the supernatant and wash the nanoparticle pellet with methanol (3 x 20 mL) to remove excess amine and reducing agent byproducts.

-

Dry the purified PdNPs under vacuum.

-

-

Characterization:

-

The size and morphology of the synthesized PdNPs can be characterized by Transmission Electron Microscopy (TEM).

-

The crystalline structure can be analyzed using X-ray Diffraction (XRD).

-

The presence of the diundecylamine capping agent can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy.

-

Mandatory Visualization:

Caption: Workflow for the synthesis and characterization of diundecylamine-stabilized palladium nanoparticles.

As a Co-catalyst or Base in C-H Activation Reactions

C-H activation is a rapidly evolving field that offers a more atom-economical approach to molecular synthesis.[7] In many palladium-catalyzed C-H functionalization reactions, a base is required to facilitate the deprotonation step.[8] Secondary amines can act as both a ligand and a base in these transformations.

Causality behind Experimental Choices: The basicity of diundecylamine, coupled with its steric bulk, could make it an effective base for promoting C-H activation while minimizing competitive coordination to the metal center that might inhibit catalysis. The long alkyl chains could also help to solubilize substrates and intermediates in the reaction medium.

Protocol: Investigating Diundecylamine in a Directed C-H Arylation

Objective: To evaluate the performance of diundecylamine as a base and/or ligand in the palladium-catalyzed C-H arylation of 2-phenylpyridine with 4-bromoanisole.

Materials:

-

Palladium(II) acetate (Pd(OAc)2)

-

2-Phenylpyridine

-

4-Bromoanisole

-

Diundecylamine

-

Pivalic acid (PivOH)

-

Potassium carbonate (K2CO3) (as a comparative base)

-

1,2-Dichloroethane (DCE) (anhydrous)

Experimental Protocol:

-

Reaction Setup:

-

In an oven-dried vial, add Pd(OAc)2 (5 mol%), 2-phenylpyridine (0.2 mmol), 4-bromoanisole (0.3 mmol), and the chosen base (diundecylamine, 0.4 mmol, or K2CO3, 0.4 mmol).

-

Add pivalic acid (0.2 mmol) as a co-catalyst.

-

Add anhydrous DCE (1.0 mL).

-

Seal the vial with a Teflon-lined cap.

-

-

Reaction Execution:

-

Place the vial in a preheated aluminum block at 120 °C and stir for 24 hours.

-

-

Work-up and Analysis:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

-

Concentrate the filtrate and analyze the residue by 1H NMR and GC-MS to determine the conversion and yield of the arylated product.

-

Mandatory Visualization:

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation, highlighting potential roles for diundecylamine.

Part 3: Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. Key to ensuring trustworthiness are the following principles:

-

Control Experiments: Each protocol includes suggestions for control experiments (e.g., running the reaction without a ligand or with a known effective ligand) to provide a baseline for comparison.

-

Systematic Variation: Researchers are encouraged to systematically vary parameters such as ligand-to-metal ratio, temperature, and solvent to optimize conditions for diundecylamine.

-

Thorough Analysis: The importance of comprehensive product characterization and quantitative yield determination using internal standards is emphasized to ensure the accuracy of the results.

Conclusion and Future Outlook

While the direct application of diundecylamine in organometallic catalysis is not yet widely documented, its structural and electronic properties suggest a high potential for utility as a bulky, electron-donating secondary amine ligand, a nanoparticle stabilizer, or a non-coordinating base. The application notes and protocols detailed in this guide provide a solid foundation for researchers to begin exploring the catalytic capabilities of this intriguing molecule. Future investigations could expand to other catalytic systems, such as hydroamination, polymerization, and asymmetric catalysis, where the unique steric environment provided by the undecyl chains could impart novel selectivity. The systematic exploration of such underutilized reagents is crucial for the continued advancement of organometallic catalysis and the development of innovative synthetic methodologies.

References

- Epple, M. et al. (2025). Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm). Nanoscale Advances.

- Schoenebeck Group.

- National Institutes of Health. (2025). Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC.

- ACS Publications. Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics.

- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

- YouTube. (2024).

- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).

- YouTube. (2024).

- YouTube. (2024). Ligand design for cross-couplings: phosphines.

- ResearchGate. (2019).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Diundecylamine

Welcome to the technical support center for the post-synthesis purification of diundecylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying principles of each method, empowering you to troubleshoot effectively and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude diundecylamine?

Organic impurities in your crude product can generally be categorized as process-related or degradation products.[1][2] Process-related impurities may include unreacted starting materials, byproducts from side reactions, or residual reagents.[2] Given that diundecylamine is a long-chain secondary amine, common synthesis routes might involve the alkylation of a primary amine or reductive amination.[3] Potential impurities could therefore include the primary amine precursor, over-alkylated tertiary amine, or corresponding imine intermediates.

Degradation products often arise from the inherent reactivity of amines. Amines are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities.[4][5]

Q2: My diundecylamine is a high-boiling point liquid. Can I purify it by distillation?

Yes, vacuum distillation is a highly effective method for purifying high-boiling point amines like diundecylamine.[6][7] The primary concern with distilling such compounds at atmospheric pressure is the high temperature required, which can lead to thermal degradation.[6][7] By reducing the pressure, you significantly lower the boiling point, allowing for a safer and more efficient purification. For instance, a compound with a boiling point of 360°C at atmospheric pressure can distill at around 160°C under a vacuum of ~1.5 torr.[6]

Q3: I'm considering column chromatography. What are the key challenges with purifying amines on silica gel?

The primary challenge with using silica gel for amine purification is the acidic nature of the silica surface. Basic amines can interact strongly with the acidic silanol groups, leading to several issues:

-

Peak Tailing: Strong interactions cause the amine to elute slowly and asymmetrically from the column.

-

Irreversible Adsorption: In some cases, the amine can bind so strongly that it does not elute at all, resulting in significant yield loss.

-

Degradation: The acidic environment of the silica can sometimes catalyze the degradation of sensitive amine compounds.[8]

To counteract these issues, it is common practice to add a small amount of a volatile base, such as triethylamine or ammonia, to the eluent.[8][9] This deactivates the acidic sites on the silica, leading to improved peak shape and recovery.

Q4: Can I purify diundecylamine by crystallization?

While diundecylamine itself is a liquid at room temperature, purification via crystallization of its salt form is a viable and often very effective strategy.[7][10] By reacting the basic amine with an acid (e.g., hydrochloric acid or sulfuric acid), you can form a solid ammonium salt which can then be recrystallized from a suitable solvent.[10][11] The purified salt can then be neutralized with a base to regenerate the pure, free amine.[12]

Troubleshooting Guides

Problem 1: My diundecylamine is turning yellow/brown during storage or purification.

-

Underlying Cause: This discoloration is a common sign of oxidation.[4][5] Amines are prone to air oxidation, which forms colored impurities. The process can be accelerated by exposure to light and heat.

-

Troubleshooting Steps:

-

Inert Atmosphere: Handle and store diundecylamine under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Degassed Solvents: When preparing solutions for chromatography or other purification steps, use solvents that have been degassed to remove dissolved oxygen.

-

Light Protection: Store the compound in amber vials or wrap containers with aluminum foil to protect it from light.

-

Purification of Discolored Material: If your material is already discolored, you can often remove the colored impurities by passing a solution of the amine through a short plug of activated carbon or by distillation.[5]

-

Problem 2: During vacuum distillation, my diundecylamine seems to be decomposing.

-

Underlying Cause: Even under vacuum, the distillation temperature might still be high enough to cause thermal degradation, especially if there are catalytic impurities present.

-

Troubleshooting Workflow:

Caption: Troubleshooting decomposition during distillation.

Problem 3: My diundecylamine is streaking badly on my silica gel column, even with added triethylamine.

-

Underlying Cause: While triethylamine is a common solution, sometimes it is not sufficient to fully suppress the interaction between a highly basic amine and the silica. The concentration of triethylamine might be too low, or an alternative stationary phase may be required.

-

Troubleshooting Steps:

-

Increase Triethylamine Concentration: Gradually increase the percentage of triethylamine in your eluent (e.g., from 1% to 2-3%).

-

Use a Different Stationary Phase:

-

Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[7]

-

Amino-functionalized Silica: This stationary phase has amino groups covalently bonded to the silica surface, creating a more inert surface for amine purification.[8]

-

Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., with a C18 column), adding a small amount of an acid (like formic acid or TFA) to the mobile phase can protonate the amine, leading to better peak shapes.[8] However, remember to neutralize the collected fractions to obtain the free amine.

-

-

Detailed Experimental Protocols

Protocol 1: Vacuum Distillation of Diundecylamine

-

Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for smaller quantities to minimize transfer losses and reduce the heating surface area.

-

Drying: If water is a suspected impurity, consider pre-drying the crude diundecylamine with a suitable drying agent (e.g., anhydrous sodium sulfate) and filtering before distillation.

-

Distillation:

-

Place the crude diundecylamine in the distillation flask with a magnetic stir bar for smooth boiling.

-

Slowly apply vacuum and begin heating the distillation flask in an oil bath.

-

Monitor the head temperature and the pressure. Collect the fraction that distills at a constant temperature and pressure.

-

It is advisable to collect a small forerun fraction to remove any lower-boiling impurities.

-

-

Completion: Once the desired product has been collected, turn off the heating and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

-

Salt Formation:

-

Dissolve the crude diundecylamine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

The diundecylamine hydrochloride salt will precipitate out of the solution.

-

-

Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

-

Recrystallization:

-

Choose a suitable solvent system for recrystallization. This will likely be a polar solvent or a solvent mixture in which the salt is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or ethanol/ether mixtures).[7]

-

Dissolve the crude salt in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

-

Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and dry them thoroughly.

-

Regeneration of Free Amine:

-

Dissolve the purified salt in water.

-

Add a base (e.g., 2M NaOH solution) until the solution is basic (check with pH paper).

-

The free diundecylamine will separate as an oily layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure diundecylamine.

-

Data Summary Table

| Purification Method | Pros | Cons | Ideal For |

| Vacuum Distillation | - Effective for removing non-volatile impurities.- Can be scaled up. | - Risk of thermal degradation.- May not separate compounds with close boiling points. | - Purifying large quantities.- Removing colored or polymeric impurities. |

| Recrystallization (as salt) | - Can provide very high purity.- Removes impurities with different solubilities. | - Multi-step process.- Potential for product loss in mother liquor. | - Achieving high analytical purity.- When distillation is not feasible. |

| Column Chromatography | - High resolving power for complex mixtures. | - Can be time-consuming and solvent-intensive.- Potential for product loss on the column. | - Separating structurally similar impurities.- Small-scale purifications. |

Logical Workflow for Purification Method Selection

Caption: Decision tree for selecting a purification method.

References

-

Reddit. (2021). Tridodecylamine Purification. r/chemistry. [Link]

-

YouTube. (2022). How to purify Amine?[Link]

-

Reddit. (2021). Tridodecylamine Purification. r/Chempros. [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

- Google Patents. (1957).

-

YouTube. (2010). [Lab 6] Distilling Amines... Again. [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

ArtMolecule. Impurities and Degradation products. [Link]

- Google Patents. (1981).

-

ResearchGate. (2016). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. [Link]

-

Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

-

University of Rochester. Solvents for Recrystallization. [Link]

- Google Patents. (1988).

-

University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

-

Sciencemadness Discussion Board. (2020). Stability of amines. [Link]

- Google Patents. (1987). Recovery of amines from by-product chloride salts. US4670232A.

-

Der Pharma Chemica. (2015). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. [Link]

-

ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]

-

ResearchGate. (2025). Distillation and concentration process design for removal of heat stable salts in amine solution. [Link]

-

International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

-

Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

-

YouTube. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines. [Link]

-

Acta Pharmaceutica. (2012). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]

-

Raghunathpur College. Amines -preparation and separation. [Link]

- Google Patents. (2020).

-

University of Helsinki. (2014). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

- Google Patents. (2017).

-

Chem 355 Jasperse. Recrystallization I. [Link]

-

Reddit. (2024). Purification Troubleshooting. r/chemistry. [Link]

-

Idaho National Laboratory. (2024). Purification Techniques for Actinide Radiolysis Studies. [Link]

Sources

- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]